molecular formula C14H10N2O2 B15196326 3,4-Diphenyl-1,2,5-oxadiazole 2-oxide CAS No. 5585-14-8

3,4-Diphenyl-1,2,5-oxadiazole 2-oxide

Cat. No.: B15196326
CAS No.: 5585-14-8
M. Wt: 238.24 g/mol
InChI Key: KDARYXSKPCAXJL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diphenyl-1,2,5-oxadiazole 2-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzohydrazide derivatives with phosphorus oxychloride (POCl3) to form the oxadiazole ring . Another approach includes the O-acylation of amidoxime with an acyl chloride, followed by cyclocondensation in the presence of a base such as TBAF (tetra-n-butylammonium fluoride) in THF (tetrahydrofuran) at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3,4-Diphenyl-1,2,5-oxadiazole 2-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxadiazole derivatives, while reduction can produce amines or other reduced compounds .

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

5585-14-8

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

2-oxido-3,4-diphenyl-1,2,5-oxadiazol-2-ium

InChI

InChI=1S/C14H10N2O2/c17-16-14(12-9-5-2-6-10-12)13(15-18-16)11-7-3-1-4-8-11/h1-10H

InChI Key

KDARYXSKPCAXJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NO[N+](=C2C3=CC=CC=C3)[O-]

Origin of Product

United States

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